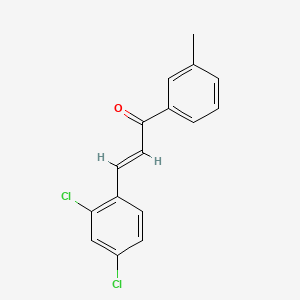

3-(2,4-Dichlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one

CAS No.: 325819-18-9

Cat. No.: VC11707406

Molecular Formula: C16H12Cl2O

Molecular Weight: 291.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 325819-18-9 |

|---|---|

| Molecular Formula | C16H12Cl2O |

| Molecular Weight | 291.2 g/mol |

| IUPAC Name | (E)-3-(2,4-dichlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C16H12Cl2O/c1-11-3-2-4-13(9-11)16(19)8-6-12-5-7-14(17)10-15(12)18/h2-10H,1H3/b8-6+ |

| Standard InChI Key | ZFQRERAKPYKCFN-SOFGYWHQSA-N |

| Isomeric SMILES | CC1=CC(=CC=C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |

| SMILES | CC1=CC(=CC=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl |

| Canonical SMILES | CC1=CC(=CC=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl |

Introduction

Chemical Identity and Structural Features

3-(2,4-Dichlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one (CAS No. 325819-18-9) belongs to the chalcone class, defined by an α,β-unsaturated ketone bridging two aromatic rings. The E-configuration of the double bond ensures maximal conjugation, enhancing electronic delocalization. Key structural and molecular details are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₂Cl₂O |

| Molecular Weight | 291.2 g/mol |

| IUPAC Name | (E)-3-(2,4-dichlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one |

| SMILES | CC1=CC(=CC=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl |

| InChI Key | ZFQRERAKPYKCFN-SOFGYWHQSA-N |

The dichlorophenyl group at the 2,4-positions and the methyl group at the 3-position of the opposing phenyl ring create steric and electronic asymmetry, influencing reactivity and intermolecular interactions.

Synthesis and Preparation

The synthesis of 3-(2,4-Dichlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one typically employs the Claisen-Schmidt condensation, a base-catalyzed reaction between aromatic aldehydes and ketones. While detailed protocols are proprietary, generalized steps include:

-

Reactants: 2,4-Dichlorobenzaldehyde and 3-methylacetophenone.

-

Catalyst: Alkaline conditions (e.g., NaOH or KOH in ethanol).

-

Reaction Conditions: Reflux at 60–80°C for 6–12 hours.

-

Workup: Precipitation in ice water followed by recrystallization from ethanol.

Yield optimization often involves solvent selection (e.g., ethanol vs. methanol) and catalyst concentration adjustments. Industrial-scale production may utilize continuous-flow reactors to enhance efficiency.

Physicochemical Properties

The compound’s properties are shaped by its substituents and conjugated system:

-

Solubility: Limited solubility in polar solvents (water, methanol) but soluble in dichloromethane and dimethylformamide.

-

Melting Point: Estimated at 120–125°C based on analogous chalcones.

-

Photophysical Behavior: Exhibits second-order NLO activity due to non-centrosymmetric crystallization, with a dihedral angle of ~25° between phenyl rings.

Biological Activities and Mechanisms

While direct studies on this compound are sparse, chalcones broadly exhibit antimicrobial, anticancer, and anti-inflammatory activities. Hypothesized mechanisms for 3-(2,4-Dichlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one include:

-

Antimicrobial Action: Disruption of microbial cell membranes via lipophilic interactions with chlorine atoms.

-

Anticancer Potential: Induction of apoptosis through reactive oxygen species (ROS) generation or inhibition of tubulin polymerization.

-

Enzyme Modulation: Competitive binding to cyclooxygenase-2 (COX-2) or tyrosine kinases.

Further studies are required to validate these mechanisms and quantify efficacy.

Photophysical Applications

The compound’s NLO properties position it as a candidate for advanced materials:

| Application | Key Attribute |

|---|---|

| Nonlinear Optical Materials | High hyperpolarizability (β) due to charge-transfer transitions. |

| Organic LEDs (OLEDs) | Tunable emission via substituent modification. |

| Photovoltaic Cells | Broad absorption in UV-vis spectrum for light harvesting. |

Crystallographic studies reveal a non-centrosymmetric packing arrangement (space group Pna2₁), critical for frequency-doubling applications in laser technologies.

Comparative Analysis with Related Chalcones

The table below contrasts 3-(2,4-Dichlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one with structurally similar chalcones:

| Compound | Substituents | Key Differences |

|---|---|---|

| 3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one | 4-Cl, 3-CH₃ | Reduced steric hindrance; altered electronic profile. |

| 3-(2,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one | 2,4-OCH₃, 3-CH₃ | Enhanced electron density; lower lipophilicity. |

| 3-(3-Nitrophenyl)-1-(4-methylphenyl)prop-2-en-1-one | 3-NO₂, 4-CH₃ | Strong electron-withdrawing group; distinct reactivity. |

The dichloro and methyl groups in the target compound confer unique lipophilicity and steric effects, influencing both biological and material applications.

Future Research Directions

-

Biological Screening: Systematic evaluation against cancer cell lines (e.g., MCF-7, HeLa) and pathogenic bacteria (e.g., S. aureus, E. coli).

-

Structure-Activity Relationships (SAR): Modifying chlorine positions or introducing electron-donating groups to enhance activity.

-

Materials Engineering: Optimizing crystal growth for NLO device integration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume